Methyl 3-(4-chloro-3-nitrobenzamido)-4-(4-ethylpiperazin-1-YL)benzoate
Description
Methyl 3-(4-chloro-3-nitrobenzamido)-4-(4-ethylpiperazin-1-yl)benzoate is a synthetic benzoate derivative with a complex structure featuring a 4-chloro-3-nitrobenzamido substituent and a 4-ethylpiperazine moiety. The ethylpiperazine side chain may enhance solubility or modulate binding affinity in biological systems.
Properties
Molecular Formula |
C21H23ClN4O5 |
|---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
methyl 3-[(4-chloro-3-nitrobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C21H23ClN4O5/c1-3-24-8-10-25(11-9-24)18-7-5-15(21(28)31-2)12-17(18)23-20(27)14-4-6-16(22)19(13-14)26(29)30/h4-7,12-13H,3,8-11H2,1-2H3,(H,23,27) |
InChI Key |
QFKPZTJKTSLTFI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
Methyl 3-(4-chloro-3-nitrobenzamido)-4-(4-ethylpiperazin-1-YL)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: and a molecular weight of approximately 367.83 g/mol. The structure features a piperazine moiety, which is often associated with various pharmacological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Nitro Group : Introduction of the nitro group onto the aromatic ring using nitration techniques.
- Amide Bond Formation : Reaction of the nitro compound with an appropriate amine to form the amide linkage.
- Esterification : Methylation to form the methyl ester, yielding the final product.
Antitumor Activity
Several studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance, compounds containing piperazine rings have been shown to inhibit tumor growth in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Research has demonstrated that derivatives of benzoate compounds possess antimicrobial activities against a range of pathogens. Specifically, this compound may exhibit inhibitory effects against both gram-positive and gram-negative bacteria, as well as fungi.
Case Studies
- Cell Line Studies : One study examined the effects of similar piperazine derivatives on MCF-7 breast cancer cells, showing that these compounds can act as mitogens and induce cellular proliferation .
- In Vivo Studies : Animal models have been used to assess the efficacy of related compounds in tumor-bearing mice, where significant reductions in tumor size were observed after treatment with these derivatives.
Data Summary
Scientific Research Applications
The compound Methyl 3-(4-chloro-3-nitrobenzamido)-4-(4-ethylpiperazin-1-YL)benzoate is a chemical entity that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, mechanisms of action, and relevant case studies, supported by comprehensive data tables.
Structural Features
| Feature | Description |
|---|---|
| Benzene Rings | Two aromatic rings enhancing biological activity |
| Nitro Group | Contributes to the compound's reactivity |
| Piperazine Moiety | Provides structural stability and enhances solubility |
Anticancer Activity
This compound has been studied for its potential anticancer properties. Research indicates that similar compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly effective against multidrug-resistant cancer cell lines.
Case Study: Prostate Cancer Treatment
A study demonstrated that a related compound showed a tumor growth inhibition rate of 30% after 21 days of treatment at a dose of 15 mg/kg in xenograft models. This highlights the compound's potential to overcome P-glycoprotein-mediated drug resistance, a significant barrier in cancer therapy.
Antimicrobial Properties
Research has indicated that the compound may exhibit antimicrobial activity against various bacterial strains. The mechanism involves interference with essential biochemical pathways, leading to cell death.
Data Table: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | < 10 µg/mL | |
| Escherichia coli | < 15 µg/mL | |
| Candida albicans | < 20 µg/mL |
Neurological Applications
The piperazine moiety in the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have shown promise as anxiolytics and antipsychotics, indicating that further research could explore these avenues.
Efficacy Overview
| Application | Findings |
|---|---|
| Anticancer | Significant tumor reduction in models |
| Antimicrobial | Effective against multiple bacterial strains |
| Neurological | Potential for treating anxiety disorders |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzamido-Benzoate Derivatives
The following table compares key structural and synthetic features of methyl 3-(4-chloro-3-nitrobenzamido)-4-(4-ethylpiperazin-1-yl)benzoate with analogous compounds:
Key Observations :
Substituent Effects on Reactivity: The target compound’s 4-chloro-3-nitrobenzamido group introduces strong electron-withdrawing effects, which may stabilize intermediates during synthesis compared to the trifluoromethyl group in compound 63 .
Synthetic Challenges :
- Compound 63 achieved a moderate yield (53%) using 1-bromo-3-chloropropane and methyl 4-hydroxy-3-(trifluoromethyl)benzoate . The target compound’s synthesis may face similar challenges due to steric hindrance from the nitro and chloro groups.
Biological Implications (Inferred) :
- Ethyl benzoate derivatives like I-6230 and I-6373 () feature heterocyclic substituents (pyridazine, isoxazole) that enhance receptor binding in related studies. The target compound’s nitro group could act as a hydrogen-bond acceptor, mimicking these heterocycles’ interactions .
Functional Group Impact on Physicochemical Properties
- Nitro vs. However, trifluoromethyl groups offer metabolic stability, which the nitro group lacks .
- Ethylpiperazine vs. Methylpiperazine : The ethyl chain in the target compound increases molecular weight (~28 g/mol) compared to methylpiperazine derivatives, possibly affecting pharmacokinetic parameters like volume of distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
